(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Overview
Description
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group, a methyl group, and a hydroxymethyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol might interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of leishmania and plasmodium species .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By altering gene expression, this compound can impact the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including liver damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be actively transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in a continuous flow reactor to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-methyl-1H-pyrazol-3-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde or 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-methyl-1H-pyrazol-3-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-3-yl)methanol: Lacks the chloro group, resulting in different reactivity and biological activity.
4-chloro-1H-pyrazol-3-yl)methanol: Lacks the methyl group, affecting its chemical properties and applications.
4-chloro-1-methyl-1H-pyrazole: Lacks the hydroxymethyl group, leading to different chemical behavior and uses.
Uniqueness
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of all three functional groups (chloro, methyl, and hydroxymethyl) on the pyrazole ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4-chloro-1-methylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRRJOFZIXPPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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